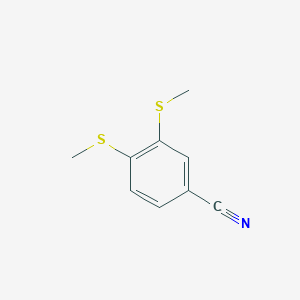![molecular formula C31H44O4 B12626079 Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 920982-14-5](/img/structure/B12626079.png)
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is a chemical compound with the molecular formula C({30})H({42})O(_{4}) It is known for its unique structure, which includes a hexadecyl chain and a benzoate group linked through a formylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-formylphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products Formed
Oxidation: 4-[(4-carboxyphenoxy)methyl]benzoic acid.
Reduction: Hexadecyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate.
Substitution: 4-[(4-hydroxyphenoxy)methyl]benzoic acid and hexadecanol.
Applications De Recherche Scientifique
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate involves its interaction with biological membranes. The hexadecyl chain allows it to integrate into lipid bilayers, while the formylphenoxy moiety can interact with proteins and other biomolecules. This dual functionality makes it a versatile compound for various applications, including drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can be compared with other similar compounds such as:
Hexadecyl benzoate: Lacks the formylphenoxy group, making it less versatile in chemical reactions.
4-[(4-formylphenoxy)methyl]benzoic acid: Lacks the hexadecyl chain, reducing its amphiphilic properties.
Hexadecyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a formyl group, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a reactive formyl group, providing a balance of hydrophobic and hydrophilic properties that can be tailored for specific applications.
Propriétés
Numéro CAS |
920982-14-5 |
|---|---|
Formule moléculaire |
C31H44O4 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
hexadecyl 4-[(4-formylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C31H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-34-31(33)29-20-16-28(17-21-29)26-35-30-22-18-27(25-32)19-23-30/h16-23,25H,2-15,24,26H2,1H3 |
Clé InChI |
NFZNHEYRIDZFIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



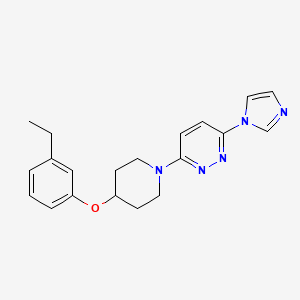

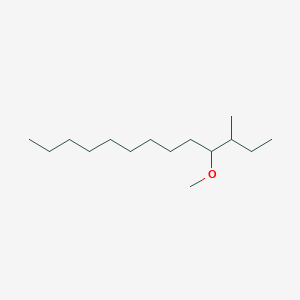
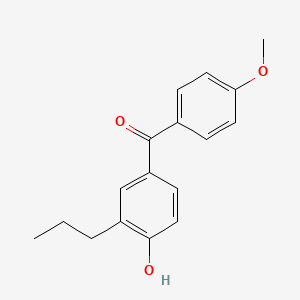
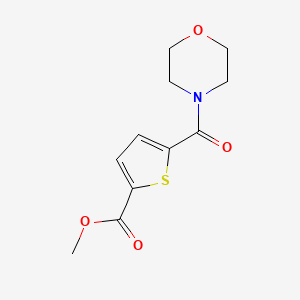
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
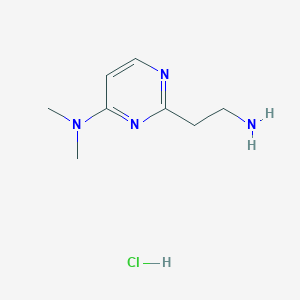
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


